3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Description
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation . This compound has shown very good binding affinities towards EGFR .
Mode of Action
The compound interacts with its target, EGFR, by binding to it. This binding can inhibit the activity of EGFR, thereby affecting the signal transduction pathways that lead to cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR can affect multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation. By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
The compound’s predicted drug-likeness properties suggest that it could be used as a therapeutic agent . This implies that the compound may have suitable absorption, distribution, metabolism, and excretion properties, but further studies would be needed to confirm this.
Result of Action
The compound has demonstrated in vitro anti-cancer activity against two breast cancer cell lines, MCF 7 and MDA-MB-231 . It has shown superior activity compared to Doxorubicin, a commonly used chemotherapy drug .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins .
Cellular Effects
Related compounds have shown significant activity against human cancer cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit microtubule assembly formation .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-16-11-17-23(30)19(25-26-20-8-4-5-9-21(20)27-25)14-31-24(17)18(22(16)29)13-28-10-6-7-15(2)12-28/h4-5,8-9,11,14-15,29H,3,6-7,10,12-13H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHXDOFPJSZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.